molecular formula C14H18N2O2 B3058381 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 892240-97-0

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No. B3058381
CAS RN: 892240-97-0
M. Wt: 246.3 g/mol
InChI Key: LOBBYRADWOPOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid, also known as BBP, is a compound that has been studied for its potential therapeutic applications. BBP is a benzimidazole derivative that has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has also been shown to modulate the activity of ion channels, such as sodium and calcium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticonvulsant effects, 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been shown to have antioxidant properties. 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid in lab experiments is its relatively low toxicity. 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been shown to have low acute toxicity in animal models. However, one limitation of using 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid to cells or animals in a controlled manner.

Future Directions

There are several future directions for research on 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid. One area of research is the development of more efficient synthesis methods for 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid. Another area of research is the investigation of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid's potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid and its effects on various signaling pathways.

Scientific Research Applications

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has been studied for its potential use as an anticonvulsant, as it has been shown to reduce seizure activity in animal models.

properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-4-9-13-15-11-7-5-6-8-12(11)16(13)10(2)14(17)18/h5-8,10H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBBYRADWOPOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395026
Record name 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid

CAS RN

892240-97-0
Record name 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 6
2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.